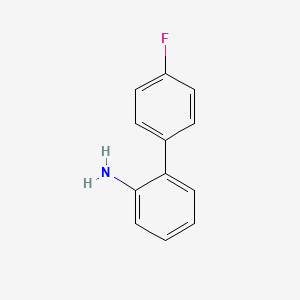

2-(4-Fluorophenyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRYNNTWJJMYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374577 | |

| Record name | 2-(4-fluorophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-63-1 | |

| Record name | 4′-Fluoro[1,1′-biphenyl]-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)aniline for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of 2-(4-Fluorophenyl)aniline

This compound, a key biaryl amine scaffold, represents a cornerstone in contemporary medicinal chemistry and materials science. Its structural motif is prevalent in a multitude of biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and central nervous system modulators. The strategic incorporation of a fluorine atom imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the principal synthetic pathways to this valuable intermediate, offering field-proven insights into the rationale behind experimental choices and providing robust, actionable protocols for laboratory implementation.

I. Palladium-Catalyzed Cross-Coupling: The Workhorse of Modern Synthesis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the construction of carbon-carbon and carbon-nitrogen bonds, offering unparalleled efficiency and functional group tolerance.[1] Two of the most powerful methods for the synthesis of this compound fall under this category: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

A. The Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organoboron compound and an organohalide.[2] For the synthesis of this compound, this translates to the coupling of a suitably substituted aniline derivative with a fluorophenylboronic acid, or vice-versa.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol outlines a general procedure for the synthesis of this compound via the coupling of 2-bromoaniline with 4-fluorophenylboronic acid.

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Role |

| 2-Bromoaniline | 615-54-3 | 172.02 g/mol | Starting Material |

| 4-Fluorophenylboronic Acid | 1765-93-1 | 139.92 g/mol | Coupling Partner |

| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |

| Triphenylphosphine | 603-35-0 | 262.29 g/mol | Ligand |

| Potassium Fluoride | 7789-23-3 | 58.10 g/mol | Base |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | Solvent |

Procedure:

-

To an oven-dried Schlenk flask, add 2-bromoaniline (1.0 mmol, 1.0 eq.), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.08 mmol, 8 mol%), and potassium fluoride (3.0 mmol, 3.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add degassed tetrahydrofuran (5 mL) to the flask via syringe.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

B. The Buchwald-Hartwig Amination: A Powerful C-N Bond Formation Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a direct route to arylamines from aryl halides and amines.[1][3] This method is particularly advantageous for the synthesis of this compound as it allows for the direct coupling of 2-haloanilines with 4-fluorophenyl halides or vice versa.

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of this transformation.[4]

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol provides a general procedure for the synthesis of this compound through the coupling of 1-bromo-4-fluorobenzene with 2-aminoaniline (o-phenylenediamine).

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Role |

| 1-Bromo-4-fluorobenzene | 460-00-4 | 175.00 g/mol | Starting Material |

| o-Phenylenediamine | 95-54-5 | 108.14 g/mol | Coupling Partner |

| Palladium(II) Acetate | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 g/mol | Ligand |

| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | Base |

| Toluene | 108-88-3 | 92.14 g/mol | Solvent |

Procedure:

-

In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (0.01 mmol, 1 mol%) and XPhos (0.015 mmol, 1.5 mol%).

-

Add sodium tert-butoxide (1.4 mmol, 1.4 eq.).

-

Add 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 eq.) and o-phenylenediamine (1.2 mmol, 1.2 eq.).

-

Add toluene (2 mL) and seal the tube with a Teflon screw cap.

-

Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield this compound.

II. Copper-Catalyzed Synthesis: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds.[5] While it often requires harsher reaction conditions compared to palladium-catalyzed methods, it remains a valuable tool, particularly in industrial settings due to the lower cost of copper.[6]

The mechanism of the Ullmann condensation is less definitively established than its palladium-catalyzed counterparts but is generally believed to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.

Diagram: Proposed Mechanism of the Ullmann Condensation

Caption: A proposed mechanistic pathway for the Ullmann condensation.

This protocol describes a general procedure for the synthesis of this compound from 2-chloroaniline and 1-iodo-4-fluorobenzene.

Materials:

| Reagent/Material | CAS Number | Molecular Weight | Role |

| 2-Chloroaniline | 95-51-2 | 127.57 g/mol | Starting Material |

| 1-Iodo-4-fluorobenzene | 352-34-1 | 222.00 g/mol | Coupling Partner |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | Catalyst |

| L-Proline | 147-85-3 | 115.13 g/mol | Ligand |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Base |

| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | Solvent |

Procedure:

-

To a round-bottom flask, add 2-chloroaniline (1.0 mmol, 1.0 eq.), 1-iodo-4-fluorobenzene (1.1 mmol, 1.1 eq.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add dimethyl sulfoxide (5 mL) to the flask.

-

Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a mixture of water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

III. Emerging Synthetic Strategies: The Rise of Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable approach to organic synthesis, enabling novel transformations under mild reaction conditions.[7] While specific protocols for the direct synthesis of this compound are still emerging, the general principles of photocatalytic C-C and C-N bond formation hold great promise for this target molecule.

Photoredox catalysis utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. For the synthesis of biaryl amines, this can involve the generation of aryl radicals that can then engage in coupling reactions.

Diagram: General Scheme for Photocatalytic Arylation

Caption: A simplified representation of a photocatalytic arylation process.

IV. Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound depends on several factors, including substrate availability, desired scale, and tolerance to specific reaction conditions. The following table provides a comparative overview of the key methodologies discussed.

| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation | Photoredox Catalysis |

| Bond Formed | C-C | C-N | C-N | C-C or C-N |

| Catalyst | Palladium | Palladium | Copper | Various (e.g., Ru, Ir) |

| Typical Temp. | Room Temp. to 80 °C | 80-120 °C | 120-200 °C | Room Temperature |

| Advantages | Mild conditions, high functional group tolerance, commercially available reagents. | Direct C-N bond formation, broad substrate scope. | Low-cost catalyst, suitable for large-scale synthesis. | Extremely mild conditions, sustainable energy source. |

| Disadvantages | Pre-functionalization of both coupling partners required. | Potential for catalyst poisoning, requires specialized ligands. | Harsh reaction conditions, often requires stoichiometric copper. | Field is still developing, substrate scope can be limited. |

V. Conclusion and Future Outlook

The synthesis of this compound is well-served by a robust toolkit of modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, offer the most versatile and reliable routes with high yields and broad functional group tolerance. The classical Ullmann condensation, while requiring more forcing conditions, remains a viable and cost-effective alternative, particularly for industrial applications. Looking forward, the continued development of more sustainable and efficient catalytic systems, such as those based on photoredox catalysis and earth-abundant metals, will undoubtedly provide even more elegant and practical solutions for the synthesis of this important structural motif. This guide serves as a comprehensive resource for researchers and professionals in the field, empowering them to make informed decisions and execute the synthesis of this compound with confidence and precision.

VI. References

-

Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. (2020). Molecules, 25(18), 4143.

-

Ullmann condensation - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

-

Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Chemical Science, 9(3), 635-640.

-

Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

-

Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2017). Asian Journal of Organic Chemistry, 6(11), 1626-1629.

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2013). Tetrahedron Letters, 54(40), 5469-5472.

-

Ullmann Reaction | Thermo Fisher Scientific - US. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 4, 2026, from --INVALID-LINK--

-

Ullmann reaction - L.S.College, Muzaffarpur. (2020, October 22). Retrieved January 4, 2026, from --INVALID-LINK--

-

Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025). Chemical Science.

-

Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency. (2025). Chemical Science.

-

Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. (2025). ResearchGate.

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules, 22(3), 389.

-

Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (2022). Results in Chemistry, 4, 100361.

-

2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (2018). Tetrahedron, 74(38), 5325-5333.

-

Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. (2024). Beilstein Journal of Organic Chemistry, 20, 188-195.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Photocatalytic synthesis of 2,3-diamines from anilines and DIPEA via C–N bond cleavage and C–C bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)aniline, also identified by its CAS Number 3865-47-0, is a fluorinated biphenylamine derivative of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its structural motif, featuring a fluorine-substituted phenyl ring linked to an aniline moiety, imparts a unique combination of lipophilicity, metabolic stability, and hydrogen bonding capabilities. These characteristics make it a valuable scaffold and building block in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the core physicochemical properties of this compound, offering both foundational data and the experimental context crucial for its effective application in research and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical parameters of a molecule is fundamental to predicting its behavior in both biological and chemical systems. The properties of this compound are summarized below, followed by a detailed discussion of their implications.

| Property | Value | Significance in Drug Development & Research |

| Molecular Formula | C₁₂H₁₀FN | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 187.22 g/mol | Influences diffusion rates, membrane permeability, and formulation characteristics. |

| Melting Point | 59-61 °C | Indicates purity and solid-state stability; relevant for formulation and storage. |

| Boiling Point | Not available | --- |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | Crucial for designing solvent systems for synthesis, purification, and formulation. Poor aqueous solubility can impact bioavailability. |

| pKa | Not available | The basicity of the aniline nitrogen influences ionization state at physiological pH, affecting receptor binding and membrane transport. |

| LogP (Octanol/Water Partition Coefficient) | Not available | A key indicator of lipophilicity, which correlates with membrane permeability, protein binding, and metabolic clearance. |

Discussion of Properties:

The molecular formula, C₁₂H₁₀FN , and a molecular weight of 187.22 g/mol place this compound within the typical range for small molecule drug candidates. Its defined melting point of 59-61 °C suggests a crystalline solid at room temperature, a desirable characteristic for purification and handling.

The compound's poor solubility in water is a critical consideration for drug development. While this property can enhance membrane permeability, it often necessitates formulation strategies to improve bioavailability. Its solubility in common organic solvents simplifies its use in synthetic organic chemistry.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on both phenyl rings. The coupling patterns and chemical shifts would be influenced by the positions of the amine and fluorine substituents.

-

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The carbon attached to the fluorine atom would exhibit a characteristic large one-bond C-F coupling constant. A predicted ¹³C NMR spectrum is available, which can be used as a reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

-

N-H stretching: Typically in the region of 3300-3500 cm⁻¹, indicative of the primary amine.

-

C-N stretching: Usually found in the 1250-1350 cm⁻¹ region.

-

C-F stretching: A strong absorption band typically observed in the 1000-1400 cm⁻¹ range.

-

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

A computed vapor phase IR spectrum is available for reference.[2]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (187.22). High-resolution mass spectrometry (HRMS) can confirm the elemental formula, C₁₂H₁₀FN.

Experimental Protocols

The following section outlines standardized methodologies for the characterization of this compound.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of a solid sample of this compound as an indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rapid rate initially, then the heating rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range is the melting point.

-

-

Validation: The procedure should be repeated at least twice, and the results should be consistent within a narrow range (e.g., ± 0.5 °C).

Caption: Workflow for Melting Point Determination.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a sample of this compound and identify any impurities.

Methodology:

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). The sample to be analyzed is prepared at the same concentration.

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, a gradient from 20% B to 80% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Procedure: The standard and sample solutions are injected into the HPLC system.

-

Data Analysis: The chromatograms are analyzed to determine the retention time of the main peak (this compound) and the area of all peaks. Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

Validation: The method should be validated for linearity, precision, and accuracy.

Caption: HPLC Workflow for Purity Analysis.

Synthesis and Reactivity

This compound is typically synthesized via cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions. These methods offer good yields and tolerate a wide range of functional groups.

The reactivity of this compound is primarily dictated by the aniline moiety. The amino group is nucleophilic and can undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, with the amino group directing incoming electrophiles to the ortho and para positions.

The fluorine atom is generally unreactive under standard conditions but can influence the electronic properties of the adjacent phenyl ring.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several areas:

-

Medicinal Chemistry: It serves as a key building block for the synthesis of biologically active compounds. The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Materials Science: It can be incorporated into polymers and other materials to modify their electronic and physical properties. Fluorinated compounds often exhibit unique properties such as high thermal stability and low surface energy.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

An In-Depth Technical Guide to 4'-Fluoro-[1,1'-biphenyl]-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Biphenylamine

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. The subject of this guide, 4'-Fluoro-[1,1'-biphenyl]-2-amine (CAS Number: 321-63-1), stands as a testament to this principle. This biaryl amine, often referred to by its less systematic name 2-(4-Fluorophenyl)aniline, is a versatile building block whose unique electronic and conformational properties make it a valuable intermediate in the synthesis of complex organic molecules.[1] The presence of the fluorine atom and the amino group on the biphenyl framework imparts a distinct reactivity and potential for specific biological interactions, driving its application in pharmaceutical research and the development of advanced materials.[1]

This in-depth guide provides a comprehensive overview of 4'-Fluoro-[1,1'-biphenyl]-2-amine, from its fundamental molecular characteristics to its synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of 4'-Fluoro-[1,1'-biphenyl]-2-amine consists of two phenyl rings linked by a carbon-carbon single bond. An amino group is substituted at the 2-position of one phenyl ring, while a fluorine atom is located at the 4'-position of the other. This specific arrangement influences the molecule's conformation and electronic properties.

Molecular Structure Diagram

Caption: Molecular structure of 4'-Fluoro-[1,1'-biphenyl]-2-amine.

The physicochemical properties of 4'-Fluoro-[1,1'-biphenyl]-2-amine are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 321-63-1 | [1][2] |

| Molecular Formula | C₁₂H₁₀FN | [1][3] |

| Molecular Weight | 187.21 g/mol | [2][3] |

| Appearance | Faint brown to brown low melting solid | [1] |

| Boiling Point | 303.7 ± 17.0 °C (Predicted) | [3] |

| Density | 1.161 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.49 ± 0.10 (Predicted) | [3] |

Synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine: A Tale of Two Couplings

The construction of the biaryl scaffold of 4'-Fluoro-[1,1'-biphenyl]-2-amine is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The two predominant strategies are the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls.[4][5] This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a base.[6] For the synthesis of 4'-Fluoro-[1,1'-biphenyl]-2-amine, two convergent pathways are feasible.

Suzuki-Miyaura Coupling Workflow

Caption: Convergent synthetic pathways for 4'-Fluoro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (Pathway A)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoaniline (1.0 eq), 4-fluorophenylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and ethanol (e.g., 3:1 v/v), to the flask.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 4'-Fluoro-[1,1'-biphenyl]-2-amine.

Ullmann Condensation: A Classic Approach

The Ullmann reaction, a copper-mediated coupling of aryl halides, represents a more traditional method for biaryl synthesis.[7][8] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed reactions, it can be a viable alternative, particularly for large-scale synthesis.[7]

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, combine 2-chloroaniline (1.0 eq), 1-bromo-4-fluorobenzene (1.2 eq), copper powder or a copper(I) salt (e.g., CuI) (1.5 eq), and a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). A base, such as potassium carbonate, is often added.

-

Reaction: Heat the mixture to a high temperature (typically 150-200 °C) for several hours to days. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, the reaction mixture is typically filtered to remove copper salts. The filtrate is then diluted with water and extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4'-Fluoro-[1,1'-biphenyl]-2-amine.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the aniline ring will be influenced by the electron-donating amino group, while the protons on the fluorophenyl ring will exhibit coupling to the fluorine atom. The -NH₂ protons typically appear as a broad singlet.[9]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display twelve signals corresponding to the carbon atoms of the biphenyl framework. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, and other carbons in its vicinity will exhibit smaller two- and three-bond couplings. Carbons attached to the nitrogen atom typically appear in the 10-65 ppm range.[9]

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[10] 4'-Fluoro-[1,1'-biphenyl]-2-amine will exhibit a single resonance in the ¹⁹F NMR spectrum, with a chemical shift characteristic of an aryl fluoride.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), N-H bending (around 1600 cm⁻¹), and C-N stretching (around 1250-1335 cm⁻¹ for aromatic amines).[11][12] Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.21 g/mol ). Fragmentation patterns can provide further structural information.

Reactivity and Chemical Transformations

The reactivity of 4'-Fluoro-[1,1'-biphenyl]-2-amine is dictated by the presence of the amino group and the two aromatic rings.

-

Reactions of the Amino Group: The primary amino group can undergo a wide range of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions to form amides, secondary or tertiary amines, diazonium salts, and imines, respectively. These reactions are fundamental in elaborating the core structure into more complex molecules for various applications.

-

Electrophilic Aromatic Substitution: The electron-donating amino group activates the aniline ring towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the ortho and para positions. The other phenyl ring is less activated.

Applications in Drug Discovery and Development

The 4'-fluoro-2-aminobiphenyl scaffold is a privileged pharmacophore in medicinal chemistry. The strategic placement of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic properties.[13][14]

The fluorine atom can block sites of metabolic oxidation, leading to a longer half-life of a drug candidate. Furthermore, its high electronegativity can influence the acidity of nearby functional groups and participate in favorable interactions with biological targets. The biphenyl moiety itself provides a rigid scaffold that can be functionalized to orient substituents in a specific three-dimensional arrangement for optimal receptor binding.

One notable area of application for fluorinated biphenylamines is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[15] The biphenyl "wing" of these molecules can fit into a hydrophobic pocket of the reverse transcriptase enzyme, and modifications to this structure, including fluorination, can improve potency and metabolic stability.[15]

Role as a Pharmacophore in Drug Design

Caption: Pharmacophoric features of the 4'-Fluoro-[1,1'-biphenyl]-2-amine scaffold.

Conclusion: A Building Block of Strategic Value

4'-Fluoro-[1,1'-biphenyl]-2-amine is more than just a chemical intermediate; it is a strategically designed building block that leverages the unique properties of fluorine to enable the synthesis of advanced materials and novel therapeutic agents. Its accessibility through robust synthetic methods like the Suzuki-Miyaura coupling, combined with its versatile reactivity, ensures its continued importance in research and development. For scientists and researchers in drug discovery, a thorough understanding of the properties and potential of this fluorinated biphenylamine is essential for the rational design of the next generation of innovative molecules.

References

-

4'-FLUORO[1,1'-BIPHENYL]-2-AMINE - ChemBK. (URL: [Link])

-

Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions | Request PDF - ResearchGate. (URL: [Link])

-

N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings | Semantic Scholar. (URL: [Link])

-

Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. (URL: [Link])

-

4'-Fluoro(1,1'-biphenyl)-4-amine - PubChem. (URL: [Link])

-

N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings - DSpace@MIT. (URL: [Link])

-

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - MDPI. (URL: [Link])

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (URL: [Link])

-

IR: amines. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])

-

The Suzuki Reaction. (URL: [Link])

-

Unusual luminescence characteristics of aminobiphenyls - PubMed. (URL: [Link])

-

2'-Nitro-2-aminobiphenyl | Journal of the American Chemical Society. (URL: [Link])

-

The Role of Fluorinated Amines in Modern Pharmaceutical Development. (URL: [Link])

-

4-Fluorobiphenyl | C12H9F | CID 9461 - PubChem. (URL: [Link])

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. (URL: [Link])

-

General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. (URL: [Link])

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (URL: [Link])

-

(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide - MDPI. (URL: [Link])

-

19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (URL: [Link])

-

4-Fluoro-4'-methyl-1,1'-biphenyl - PubChem. (URL: [Link])

-

19Flourine NMR. (URL: [Link])

-

Pharmacophore – Knowledge and References - Taylor & Francis. (URL: [Link])

- US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google P

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator. (URL: [Link])

-

Infrared Spectroscopy - CDN. (URL: [Link])

-

Representative MS/MS spectra of four flurbiprofen metabolites and their... - ResearchGate. (URL: [Link])

Sources

- 1. CAS 321-63-1: 4′-Fluoro[1,1′-biphenyl]-2-amine [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. 4'-FLUORO[1,1'-BIPHENYL]-2-AMINE [chembk.com]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. wikieducator.org [wikieducator.org]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Analytical Imperative for 2-(4-Fluorophenyl)aniline

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Fluorophenyl)aniline

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation. It delves into the causality behind the spectral features, offers field-proven insights into data acquisition, and establishes a framework for the unambiguous structural validation of this important synthetic intermediate.

This compound (Molecular Formula: C₁₂H₁₀FN, Molecular Weight: 187.22 g/mol ) is a substituted biphenylamine. This structural motif is a cornerstone in medicinal chemistry and materials science, serving as a precursor for pharmacologically active compounds and advanced polymers. Its chemical identity is defined by a primary aniline ring linked at the ortho position to a 4-fluorophenyl ring.

The precise arrangement of these two rings, the position of the substituents, and the overall purity are critical for its function in subsequent synthetic steps. Therefore, a robust and multi-faceted analytical approach is not merely procedural but essential for ensuring quality, reproducibility, and safety. Spectroscopic techniques provide a detailed "fingerprint" of the molecule, allowing for its unequivocal identification. This guide outlines the principles, protocols, and interpretation of the NMR, IR, and MS data that collectively confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of ¹H (proton) and ¹³C nuclei, we can map the chemical environment of each atom, confirming the substitution pattern and the overall molecular structure.

Expertise & Experience: The Rationale Behind NMR Analysis

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

-

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. The splitting patterns (multiplicity) are crucial for confirming the ortho-substitution on the aniline ring and the para-substitution on the fluorophenyl ring.

-

¹³C NMR reveals the number of chemically distinct carbon environments. Critically, for this molecule, the presence of fluorine allows for the observation of carbon-fluorine coupling (¹JCF, ²JCF, etc.), which serves as a definitive validation point for the fluorophenyl moiety's structure. The absence of a ¹⁹F NMR spectrum in this guide is a choice of focus, but in a full characterization, it would provide complementary data.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

A self-validating protocol ensures that the obtained data is reliable and reproducible.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm for ¹H NMR and ~77.16 ppm for ¹³C NMR.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30° pulse angle and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the low natural abundance of ¹³C (1.1%). The use of polarization transfer techniques like DEPT can further aid in distinguishing between CH, CH₂, and CH₃ carbons.

Visualization: NMR Experimental Workflow

Caption: Streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Data & Interpretation

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (two bands) | N-H Asymmetric & Symmetric Stretch (Primary Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Strong | N-H Bending (Scissoring) |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C Ring Stretching |

| 1335 - 1250 | Strong | Aromatic C-N Stretch |

| 1250 - 1200 | Strong | C-F Stretch |

| 850 - 800 | Strong | C-H Out-of-Plane Bending (Para-disubstitution) |

Interpretation of IR Spectrum:

-

N-H Stretches (3450-3350 cm⁻¹): The most diagnostic feature for a primary amine is the presence of two distinct bands in this region, corresponding to the asymmetric and symmetric N-H stretching modes. [1][2]Secondary amines show only one band, and tertiary amines show none. [1]* N-H Bend (1620-1580 cm⁻¹): A strong band in this region is characteristic of the N-H scissoring vibration of a primary amine. [3]* Aromatic C=C Stretches (1600-1450 cm⁻¹): Multiple sharp bands in this region are characteristic of the aromatic rings.

-

C-N Stretch (1335-1250 cm⁻¹): Aromatic amines exhibit a strong C-N stretching band in this region, at a higher frequency than aliphatic amines due to the stronger bond. [1][3]* C-F Stretch (1250-1200 cm⁻¹): A very strong absorption due to the C-F stretch is expected in this region, confirming the presence of the fluorine substituent. [4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers insights into the molecule's structure and stability.

Expertise & Experience: Validating the Molecular Formula

For this compound, Electron Ionization (EI) mass spectrometry is a standard approach.

-

Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd m/z value. This is a crucial first check.

-

Fragmentation Pattern: The way the molecular ion breaks apart provides a structural fingerprint. The stability of the aromatic rings and the relative weakness of certain bonds will dictate the major fragments observed. Analyzing these fragments allows us to piece together the molecular structure, confirming the connectivity of the two rings.

Experimental Protocol: GC-MS for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method as it separates the analyte from volatile impurities before it enters the mass spectrometer.

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Chromatographic Separation: The sample travels through a capillary column (e.g., a nonpolar DB-5ms column), separating this compound from any impurities based on boiling point and polarity.

-

Ionization: As the pure compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Visualization: Mass Spectrometry Fragmentation Pathway

Caption: Plausible EI fragmentation pathways for this compound.

Data & Interpretation

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Proposed Identity | Notes |

| 187 | [C₁₂H₁₀FN]⁺• | Molecular Ion (M⁺•) |

| 186 | [C₁₂H₉FN]⁺• | Loss of a hydrogen radical (•H) |

| 168 | [C₁₂H₉N]⁺• | Loss of a fluorine radical (•F) |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 92 | [C₆H₆N]⁺ | Aniline radical cation fragment |

Interpretation of Mass Spectrum:

-

Molecular Ion Peak (m/z 187): The spectrum will be dominated by a strong molecular ion peak at m/z 187. [4]Its odd value is consistent with the Nitrogen Rule for a molecule containing one nitrogen atom. [5]The high stability of the aromatic system accounts for the high abundance of the molecular ion. [6]* Key Fragments: Fragmentation in EI-MS occurs through the dissociation of the energetically unstable molecular ion. [7] * m/z 186: A peak at M-1 is common, resulting from the loss of a hydrogen atom.

-

m/z 168: Loss of a fluorine radical (mass 19) from the molecular ion would lead to a fragment at m/z 168.

-

m/z 95 and 92: Cleavage of the C-C bond between the two aromatic rings is a plausible fragmentation pathway. This would lead to two key fragments: the fluorophenyl cation ([C₆H₄F]⁺) at m/z 95 and a fragment corresponding to the aniline portion ([C₆H₆N]⁺) at m/z 92.

-

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is achieved not by a single technique, but by the synergistic and self-validating data from NMR, IR, and Mass Spectrometry.

-

MS confirms the correct molecular weight (187 g/mol ) and elemental composition (presence of one nitrogen).

-

IR confirms the presence of the key functional groups: a primary amine (-NH₂), aromatic rings, and a carbon-fluorine bond.

-

NMR provides the definitive structural map, confirming the ortho- and para-substitution patterns and, through C-F coupling, unambiguously locating the fluorine atom.

Together, these techniques provide an unassailable body of evidence that verifies the identity, structure, and purity of this compound, meeting the rigorous standards required for research and development in the chemical and pharmaceutical industries.

References

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Sharma, V., et al. (n.d.). Supporting Information: New Journal of Chemistry. Royal Society of Chemistry. Retrieved from [Link]

-

International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR]. Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[Vapor Phase IR]. Wiley. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]

-

Zhang, W., et al. (2013). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chinese Journal of Chemistry. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. wikieducator.org [wikieducator.org]

- 3. allreviewjournal.com [allreviewjournal.com]

- 4. spectrabase.com [spectrabase.com]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Advent of a Privileged Scaffold: A Technical Chronicle of Fluorinated Biphenylamines

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Within this context, the fluorinated biphenylamine scaffold has emerged as a privileged structure, finding application in a diverse array of therapeutic areas and advanced materials. This technical guide provides a comprehensive historical and methodological exploration of the discovery and synthesis of these pivotal compounds, offering field-proven insights for professionals engaged in their study and application.

The Dawn of Arylamines and the Challenge of Fluorine: Early Synthetic Endeavors

The journey to fluorinated biphenylamines begins with the broader challenge of forming the carbon-nitrogen (C-N) bond between two aryl rings. For much of the 20th century, the landscape was dominated by the Ullmann condensation , first reported by Fritz Ullmann in 1901.[3] This copper-mediated reaction provided the first viable, albeit demanding, route to diarylamines.[1]

The classical Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of stoichiometric amounts of copper powder or copper salts at high temperatures (often exceeding 200 °C).[1][3] The reaction is particularly effective when the aryl halide is activated by electron-withdrawing groups.[1] This requirement, in principle, made fluorinated aryl halides attractive substrates due to the high electronegativity of the fluorine atom.

However, the harsh conditions of the Ullmann condensation presented significant limitations, including poor functional group tolerance and the need for high-boiling polar solvents.[1] While the reaction laid the foundational groundwork, its application to complex, fluorine-containing molecules was often hampered by these demanding requirements.

A Paradigm Shift: The Rise of Palladium-Catalyzed C-N Coupling

The landscape of C-N bond formation was revolutionized in the 1990s with the independent reports from Stephen L. Buchwald and John F. Hartwig on palladium-catalyzed amination reactions.[4] The Buchwald-Hartwig amination quickly became the method of choice for the synthesis of aryl amines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to the Ullmann condensation.[4][5]

This transformation has been instrumental in the synthesis of fluorinated biphenylamines, providing a more efficient and versatile toolkit for medicinal chemists and materials scientists. The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]

The success of the Buchwald-Hartwig amination hinges on the intricate interplay of the components in the catalytic cycle, as illustrated below.

Buchwald-Hartwig Catalytic Cycle for Aryl Amination.

The introduction of fluorine atoms on the aryl halide can influence the rate-determining step of the catalytic cycle, often facilitating the initial oxidative addition. The development of increasingly sophisticated and sterically demanding phosphine ligands has been crucial in overcoming challenges associated with less reactive aryl chlorides and enabling the coupling of a wider range of amines.[4]

Causality in Experimental Design: Ligand and Base Selection

The choice of ligand and base is critical for a successful Buchwald-Hartwig amination, particularly with fluorinated substrates.

-

Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) catalyst. For fluorinated aryl halides, ligands such as XPhos and SPhos have demonstrated high efficacy.

-

Base: The base plays a dual role: it deprotonates the amine to form the more nucleophilic amide and facilitates the regeneration of the Pd(0) catalyst. While strong bases like sodium tert-butoxide are common, weaker bases such as cesium carbonate or potassium phosphate can be employed for substrates with base-sensitive functional groups.[6]

The selection of the appropriate ligand and base combination is a self-validating system; a successful reaction with high yield and purity confirms the suitability of the chosen conditions for the specific fluorinated biphenylamine target.

Methodological Comparison: Ullmann vs. Buchwald-Hartwig

The evolution from the Ullmann condensation to the Buchwald-Hartwig amination represents a significant advancement in the synthesis of fluorinated biphenylamines. A direct comparison highlights the advantages of the modern palladium-catalyzed approach.

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (stoichiometric or catalytic) | Palladium (catalytic) |

| Temperature | High (often > 200 °C) | Mild to moderate (often room temp. to 120 °C) |

| Substrate Scope | Limited, requires activated aryl halides | Broad, includes aryl chlorides, bromides, and iodides |

| Functional Group Tolerance | Poor | Excellent |

| Reaction Conditions | Harsh, high-boiling polar solvents | Milder, variety of common organic solvents |

| Reproducibility | Often variable | Generally high and reproducible |

Experimental Protocol: Synthesis of a Fluorinated Biphenylamine via Buchwald-Hartwig Amination

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative fluorinated biphenylamine, N-(4-fluorophenyl)aniline.

Objective: To synthesize N-(4-fluorophenyl)aniline from 4-fluoroaniline and bromobenzene using a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

-

4-Fluoroaniline

-

Bromobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

Experimental Workflow:

Step-by-step workflow for the synthesis of a fluorinated biphenylamine.

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.03 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Add 4-fluoroaniline (1.0 mmol) and bromobenzene (1.2 mmol) via syringe.

-

Heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)aniline.

Conclusion and Future Outlook

The journey from the demanding conditions of the Ullmann condensation to the refined and versatile Buchwald-Hartwig amination marks a significant chapter in the history of organic synthesis. The ability to efficiently construct fluorinated biphenylamine scaffolds has had a profound impact on drug discovery and materials science, enabling the creation of novel molecules with enhanced properties.[7][8] As our understanding of catalytic processes deepens and new, more active catalyst systems are developed, the synthesis of increasingly complex and strategically fluorinated biphenylamines will undoubtedly continue to push the boundaries of chemical innovation.

References

-

Lam, P. Y. S.; Clark, C. G.; Saubern, S.; Adams, J.; Winters, M. P.; Chan, D. M. T.; Combs, A. Tetrahedron Lett.1998 , 39, 2941-2944. [Link]

-

Zacconi, F. C.; Boyd, S. G.; Riquelme, C. A.; Faúndez, M.; Caballero, J.; Alzate-Morales, J. H. Molecules2024 , 29(8), 1779. [Link]

-

Inoue, M.; Sumii, Y.; Shibata, N. ACS Omega2020 , 5(17), 9743-9751. [Link]

-

Ni, C.; Hu, J. Chem. Soc. Rev.2016 , 45, 5441-5454. [Link]

-

Umemoto, T. Beilstein J. Org. Chem.2019 , 15, 2796-2826. [Link]

-

Zhou, J. Chem. Soc. Rev.2016 , 45, 5441-5454. [Link]

-

Okamoto, H. J. Synth. Org. Chem., Jpn.2010 , 68(11), 1159-1167. [Link]

-

Pupo, G.; Ibba, F.; Ascough, D. M. H.; Vicini, A. C.; Ricci, P.; Christensen, K. E.; Pfeifer, L.; Morphy, J. R.; Brown, J. M.; Paton, R. S.; Gouverneur, V. Science2018 , 360(6389), 638-642. [Link]

-

Priya, A.; Kumar, N. M.; Nargund, S. L. World J. Pharm. Res.2025 , 7(2), 207-220. [Link]

-

Ullmann, F.; Bielecki, J. Ber. Dtsch. Chem. Ges.1901 , 34, 2174-2185. [Link]

-

Grokipedia. Buchwald–Hartwig amination. [Link]

-

Zacconi, F. C.; Boyd, S. G.; Riquelme, C. A.; Faúndez, M.; Caballero, J.; Alzate-Morales, J. H. Molecules2024 , 29(8), 1779. [Link]

-

Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27-50. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Ritter, T. Acc. Chem. Res.2017 , 50(9), 2373-2382. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. Ullmann Reaction. [Link]

-

Chen, J.; Chen, J.; Lang, F.; Zhang, M.; Zhou, Z.; Li, F. Catalysts2020 , 10(1), 103. [Link]

-

Kim, S.; Kim, H. J.; Kim, J. N. Tetrahedron Lett.2012 , 53(1), 115-118. [Link]

-

Hartwig, J. F. J. Am. Chem. Soc.2011 , 133(40), 15837-15840. [Link]

-

Chen, M. S.; White, M. C. Org. Lett.2020 , 22(15), 6003-6007. [Link]

-

La-Venia, A.; Pucheault, M.; Rodriguez, N.; Darses, S. Chem. Rev.2021 , 121(1), 481-542. [Link]

-

Ni, C.; Hu, J. Chem. Soc. Rev.2016 , 45, 5441-5454. [Link]

-

Ali, H. A.; Ismail, M. A.; Fouda, A. E.-A. S.; Ghaith, E. A. RSC Adv.2023 , 13, 19475-19504. [Link]

-

La-Venia, A.; Pucheault, M.; Rodriguez, N.; Darses, S. Chem. Rev.2021 , 121(1), 481-542. [Link]

-

Umemoto, T. Beilstein J. Org. Chem.2019 , 15, 2796-2826. [Link]

- Merck & Co., Inc. Preparation of fluorinated anilines. U.S.

-

Guo, Y.; Li, G.; Li, Y.; Li, X. J. Fluorine Chem.2006 , 127(4-5), 529-533. [Link]

-

Johnson, D. S.; Moore, J. A. Org. Lett.2011 , 13(16), 4120-4123. [Link]

-

Kumar, P.; Kumar, R.; Kumar, S. Molecules2021 , 26(21), 6489. [Link]

-

Al-Masry, Z. A.; Al-Ghamdi, M. A.; Al-Harbi, S. A.; El-Emam, A. A.; El-Sayed, M. A.-A. Molecules2023 , 28(16), 5945. [Link]

-

Wikipedia. Aniline. [Link]

- E. I. du Pont de Nemours and Company. Fluorinated biphenyl derivatives. U.S.

-

Wang, L.; Wang, Y.; Li, Y.; Wang, L.; Wang, J. Bioorg. Med. Chem. Lett.2012 , 22(20), 6425-6429. [Link]

- Bayer AG. Process for the preparation of anilines which contain fluorine and new trifluoromethoxyanilines. U.S.

-

Ghorai, M. K.; Kumar, A.; Das, K.; Kumar, A. Org. Lett.2015 , 17(16), 4058-4061. [Link]

-

Britannica. Aniline. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ullmann Reaction | Thermo Fisher Scientific - DE [thermofisher.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Development of new transition metal catalysts for C-N bond formation and continuous flow processes for C-F bond formation [dspace.mit.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pharmacyjournal.org [pharmacyjournal.org]

Solubility of 2-(4-Fluorophenyl)aniline in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-(4-Fluorophenyl)aniline in Common Organic Solvents

Introduction: The Strategic Importance of Solubility Data

In the landscape of modern drug discovery and fine chemical synthesis, this compound serves as a critical structural motif and building block. Its biphenyl core, modified with a reactive amine and a modulating fluoro-group, makes it a valuable precursor for a range of pharmacologically active agents and advanced materials. However, the successful transition of this compound from a reagent bottle to a final product is fundamentally governed by its behavior in solution.

The solubility of a compound is not merely a physical constant; it is a critical parameter that dictates the efficiency of reaction kinetics, the feasibility of purification strategies like crystallization, and the ultimate bioavailability of a drug substance.[1][2] Poorly understood solubility can lead to failed batches, unpredictable yields, and significant delays in development timelines.[1]

This technical guide moves beyond a simple data table to provide a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is designed for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's solution behavior to accelerate their research and development efforts.

Part 1: Theoretical Foundation – A Molecular-Level Perspective

The solubility of this compound is dictated by the interplay of its distinct structural features with the intermolecular forces of a given solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[3]

Molecular Structure Analysis:

-

Biphenyl Core: The two connected phenyl rings form a large, non-polar, and rigid backbone. This region is hydrophobic and will readily interact with non-polar solvents through van der Waals forces.

-

Amino Group (-NH₂): Located on one of the phenyl rings, the primary amine introduces polarity. It can act as both a hydrogen bond donor (via the N-H bonds) and a weak hydrogen bond acceptor (via the nitrogen lone pair). This functional group is key to its solubility in polar, protic solvents.

-

Fluorine Atom (-F): The fluorine atom on the second phenyl ring is highly electronegative, creating a strong C-F dipole. While covalently bound fluorine is a very weak hydrogen bond acceptor, the dipole contributes to the overall polarity of the molecule.[4] Its presence can subtly influence interactions with polar solvents.

Therefore, this compound is an amphiphilic molecule, possessing both significant non-polar and polar characteristics. Its solubility will be highest in solvents that can effectively solvate both the hydrophobic biphenyl core and the polar amine group.

Part 2: Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | Moderate to High | The large, non-polar biphenyl core will interact favorably with these solvents via London dispersion forces. Toluene and benzene, with their aromatic character, are expected to be particularly effective. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a significant dipole moment that can interact with the C-F and C-N dipoles of the solute. THF and Ethyl Acetate can also act as hydrogen bond acceptors for the -NH₂ group, further enhancing solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are ideal. They can engage in hydrogen bonding with the -NH₂ group (acting as both donors and acceptors) while their alkyl chains can effectively solvate the non-polar biphenyl backbone. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low (Water), High (DMSO) | Water: Despite the presence of the polar -NH₂ group, the large hydrophobic biphenyl structure is expected to dominate, leading to very low aqueous solubility.[5] DMSO: As a strong polar aprotic solvent and excellent hydrogen bond acceptor, DMSO is predicted to be a very effective solvent. |

Part 3: Gold-Standard Experimental Protocol for Thermodynamic Solubility Determination

Predictions provide a valuable starting point, but for mission-critical applications in research and development, precise experimental determination is non-negotiable. The isothermal shake-flask method is widely regarded as the "gold standard" for measuring thermodynamic (equilibrium) solubility due to its reliability and direct measurement of the saturated state.[8][9]

This protocol is a self-validating system, designed to ensure that true equilibrium is reached and accurately measured. It is consistent with principles outlined in guidelines from the U.S. Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[10][11][12][13]

Experimental Workflow: Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

-

System Preparation:

-

Causality: Add an amount of solid this compound to a clear glass vial that is significantly more than is expected to dissolve. This excess solid is essential to ensure that the resulting solution reaches saturation and maintains it at equilibrium.[8]

-

Accurately pipette a known volume of the pre-equilibrated solvent (e.g., 5.0 mL) into the vial.

-

Seal the vial securely to prevent solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Causality: Place the vials in an incubator shaker or on a rotating wheel in a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate the suspension for a prolonged period, typically 24 to 48 hours. This extended agitation time is critical to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[2] Shorter times may result in an underestimation of solubility.

-

-

Phase Separation:

-

Causality: After equilibration, allow the vials to stand undisturbed in the temperature-controlled chamber to let the excess solid settle. This step minimizes the amount of solid that needs to be removed by filtration.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately attach a chemically inert syringe filter (e.g., 0.22 µm PTFE) and dispense the clear, saturated solution into a clean analysis vial. This filtration step is crucial to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification and Calculation:

-

Causality: Accurately dilute the saturated filtrate with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This provides a precise and accurate measurement of the analyte concentration.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor. Report the results in appropriate units, such as mg/mL or mol/L, ensuring the temperature is specified.

-

Conclusion: From Data to Decision-Making

Understanding the solubility of this compound is fundamental to its effective use in scientific research and development. This guide provides a robust framework, beginning with a theoretical analysis of its molecular structure to predict its behavior in various organic solvents. The predicted high solubility in polar aprotic and protic solvents like THF, methanol, and ethanol, contrasted with its expected low aqueous solubility, offers immediate guidance for solvent screening.

More importantly, the detailed, causality-driven protocol for the shake-flask method equips researchers with a reliable tool to generate precise, application-specific solubility data. By integrating these theoretical predictions with rigorous experimental validation, scientists can optimize reaction conditions, streamline purification processes, and make informed decisions in formulation development, ultimately enhancing efficiency and accelerating the path to innovation.

References

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

U.S. Food and Drug Administration. ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ScienceDirect. A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-